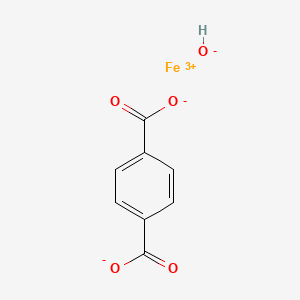
Iron(3+) terephthalate hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) terephthalate hydroxide is a metal-organic framework (MOF) compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of iron ions coordinated with terephthalate ligands and hydroxide ions, forming a porous, crystalline structure. The combination of metal ions and organic linkers in MOFs like this compound allows for a high degree of tunability and functionality, making them suitable for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Iron(3+) terephthalate hydroxide can be synthesized through various methods, including solvothermal and reflux techniques. One common approach involves the reaction of iron(III) chloride with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF) and ethanol. The reaction mixture is typically heated at temperatures ranging from 80°C to 150°C for several hours to facilitate the formation of the MOF structure .
Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. Factors such as solvent choice, temperature, and reaction time must be carefully controlled. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: The iron ions in the MOF can participate in redox reactions, making the compound useful in catalysis and sensing applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron ions within the MOF.
Reduction: Reducing agents such as sodium borohydride can reduce the iron ions.
Substitution: Various organic acids or amines can be used to substitute the terephthalate ligands under controlled conditions.
Major Products Formed:
Oxidation: Oxidized forms of the MOF with altered electronic properties.
Reduction: Reduced forms of the MOF with potential changes in magnetic properties.
Substitution: Modified MOFs with different functional groups and properties.
科学的研究の応用
Iron(3+) terephthalate hydroxide has a wide range of applications in scientific research, including:
作用機序
The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .
類似化合物との比較
Iron-based Layered Double Hydroxides: These compounds share similar structural features but differ in their metal ion composition and layer structure.
Gallium(III) Compounds: Gallium compounds mimic iron in biological systems and have similar antimicrobial properties.
Uniqueness: Iron(3+) terephthalate hydroxide stands out due to its high thermal stability, tunable porosity, and versatile chemical reactivity. Its ability to undergo various chemical modifications and its wide range of applications make it a unique and valuable compound in both research and industrial settings .
特性
分子式 |
C8H5FeO5 |
|---|---|
分子量 |
236.97 g/mol |
IUPAC名 |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChIキー |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


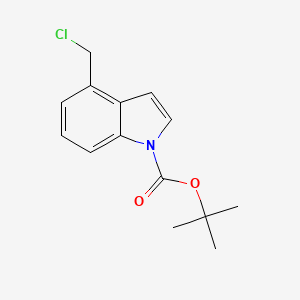
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
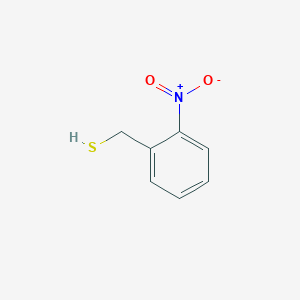
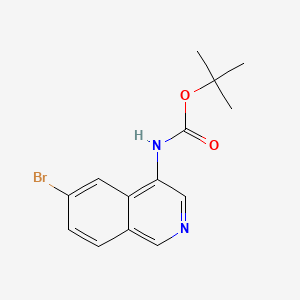
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
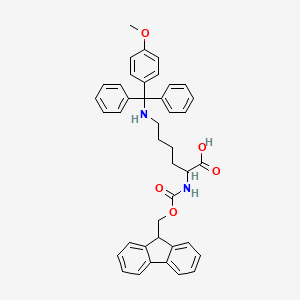
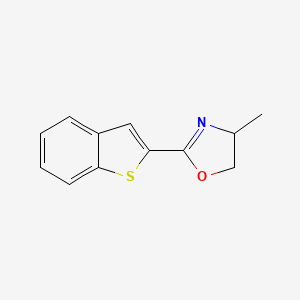
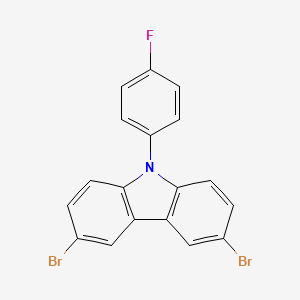
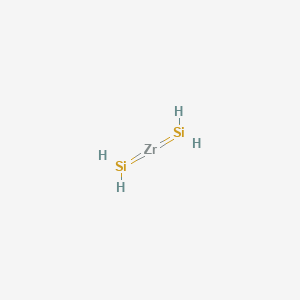
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)

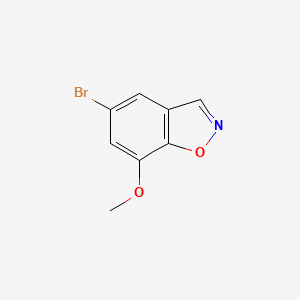
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
